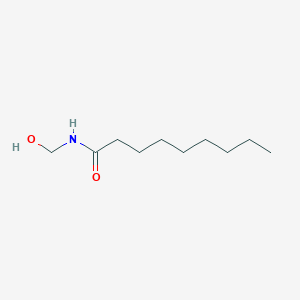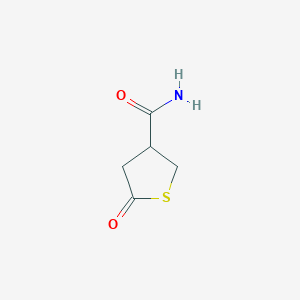
5-Oxothiolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxothiolane-3-carboxamide, also known as OTAVA-BB 120004, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Oxothiolane-3-carboxamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in cell growth and division. This may explain its potential anticancer properties.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Oxothiolane-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells. It has also been shown to have antimicrobial activity against a variety of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Oxothiolane-3-carboxamide in lab experiments is its potential as a new drug candidate. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one of the limitations of using 5-Oxothiolane-3-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Oxothiolane-3-carboxamide. One area of research is in the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Oxothiolane-3-carboxamide. Further research is also needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 5-Oxothiolane-3-carboxamide involves the reaction of 2,2-dimethylthiazolidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then treated with thionyl chloride to yield 5-Oxothiolane-3-carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to produce 5-Oxothiolane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-Oxothiolane-3-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Studies have shown that 5-Oxothiolane-3-carboxamide has anticancer properties and may be effective in treating various types of cancer. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
140914-48-3 |
|---|---|
Produktname |
5-Oxothiolane-3-carboxamide |
Molekularformel |
C5H7NO2S |
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
5-oxothiolane-3-carboxamide |
InChI |
InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8) |
InChI-Schlüssel |
PTTHVHCAVYYWOZ-UHFFFAOYSA-N |
SMILES |
C1C(CSC1=O)C(=O)N |
Kanonische SMILES |
C1C(CSC1=O)C(=O)N |
Synonyme |
3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



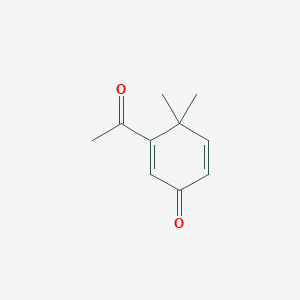
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
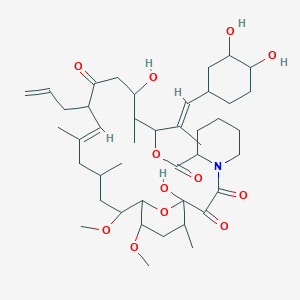
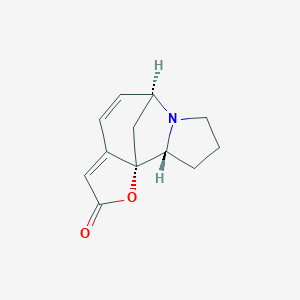

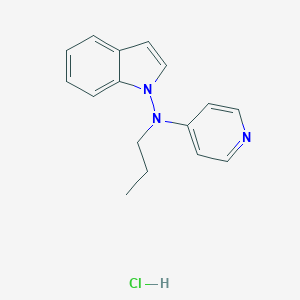
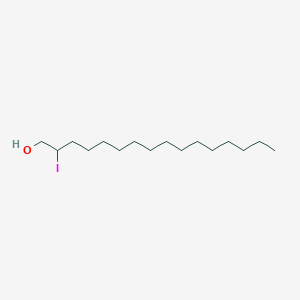
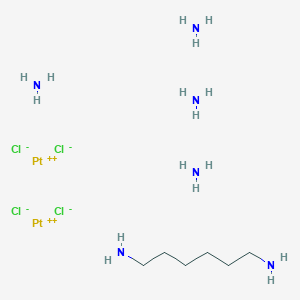

![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
